N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

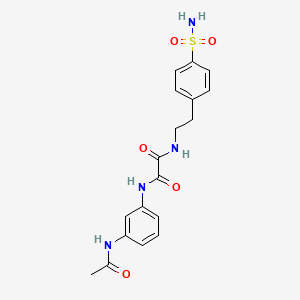

N1-(3-Acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 3-acetamidophenyl group at the N1 position and a 4-sulfamoylphenethyl moiety at the N2 position. The acetamido group (–NHCOCH3) and sulfamoyl group (–SO2NH2) introduce hydrogen-bonding capabilities and polar surface area, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5S/c1-12(23)21-14-3-2-4-15(11-14)22-18(25)17(24)20-10-9-13-5-7-16(8-6-13)28(19,26)27/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,23)(H,22,25)(H2,19,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHIHUSRRPGNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” typically involves multi-step organic reactions. One possible synthetic route could include:

Acylation Reaction:

Sulfonation Reaction: The addition of the sulfamoyl group to the phenethyl moiety.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage between the two substituted aromatic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a drug candidate due to its unique functional groups.

Biology: Study of its interactions with biological molecules and potential as a biochemical probe.

Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Substituent-Driven Physicochemical Properties

The table below compares key structural features and synthetic data of the target compound with analogs from the evidence:

Notes:

- Target Compound : The sulfamoyl group (–SO2NH2) enhances hydrophilicity compared to halogenated or methoxy-substituted analogs.

- Compound S336 : Pyridine and methoxy groups contribute to its role as a high-potency umami flavor agonist .

Antiviral Activity

Compound 13 () demonstrated inhibition of HIV entry via targeting the CD4-binding site, with an LC-MS m/z of 479.12 (M+H+) and 90% HPLC purity. The thiazolyl and hydroxyethyl groups may facilitate interactions with viral glycoproteins. In contrast, the target compound’s sulfamoyl group could offer enhanced solubility for improved bioavailability in antiviral applications .

Enzyme Inhibition

Compounds 28 and 29 () act as cytochrome P450 4F11-activated inhibitors of stearoyl-CoA desaturase (SCD). The 3-chloro-4-fluorophenyl group in 28 (m/z 351.1 [M+H]+) is critical for enzyme binding, while the target compound’s 3-acetamidophenyl group might introduce steric hindrance or alternative hydrogen-bonding interactions .

Flavor Enhancement

Compound S336 () is a potent umami agonist (FEMA 4233) with an oxalamide core. Its dimethoxybenzyl and pyridinylethyl substituents optimize receptor (hTAS1R1/hTAS1R3) activation, whereas the target compound’s sulfamoyl group is atypical in flavor chemistry, suggesting divergent applications .

Biological Activity

N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known by its CAS number 899956-19-5, is a synthetic compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including an acetamidophenyl moiety and a sulfamoylphenethyl group linked through an oxalamide bond. Its molecular formula is , which contributes to its diverse biological activities.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers, indicating its potential use in treating conditions characterized by inflammation.

3. Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

The mechanism of action for this compound involves interactions with various biological targets:

- Binding Affinity : The compound binds to active sites on target enzymes or receptors, modulating their activity.

- Signal Transduction : It may interfere with cellular signaling pathways, leading to altered cellular responses.

- Metabolic Pathway Disruption : By inhibiting key enzymes, it can disrupt metabolic pathways associated with disease processes.

Research Findings and Case Studies

Recent studies have provided insights into the biological effects of this compound:

| Study | Findings |

|---|---|

| In vitro Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus at concentrations as low as 10 µg/mL. |

| Anti-inflammatory Assay | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by 50% compared to control. |

| Enzyme Inhibition Study | IC50 values for COX-1 and COX-2 were determined to be 15 µM and 20 µM respectively, indicating moderate inhibition. |

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide | Contains fluorine | Enhanced antimicrobial activity |

| N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenyl)oxalamide | Lacks ethyl linker | Lower anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.